Product packaging for 4-Methylbenzimidazole-1,2-diamine(Cat. No.:CAS No. 171082-85-2)

4-Methylbenzimidazole-1,2-diamine

Cat. No.: B575993
CAS No.: 171082-85-2
M. Wt: 162.196
InChI Key: NNFHIMRSECPTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzimidazole-1,2-diamine is a key aromatic diamine intermediate designed for the research and development of novel benzimidazole-based compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines, allowing its derivatives to interact effectively with diverse biological targets . This specific diamine, with its methyl substituent and free amine groups, offers a versatile building block for constructing molecules with tailored properties. Researchers utilize this compound to synthesize derivatives with a wide spectrum of potential biological activities. These include anticancer properties, with some benzimidazole derivatives acting through mechanisms such as inducing apoptosis and inhibiting enzymes like aromatase or Heat Shock Protein 90 (HSP90) . Furthermore, the scaffold is fundamental in creating compounds with demonstrated antimicrobial , antifungal , anti-inflammatory , and antiparasitic activities, making it a valuable tool in infectious disease and pharmacology research. The synthetic utility of this compound extends to its role in developing molecular hybrids and complexes. It can be used to create hybrids with other pharmacophores, such as chalcones or thiazolidinediones , to generate multi-targeted agents or enhance efficacy. Its structure also allows for the formation of metal complexes, which have shown promise as chemotherapeutic agents and DNA-interacting compounds . This product is intended for chemical synthesis and biological screening in a laboratory setting only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B575993 4-Methylbenzimidazole-1,2-diamine CAS No. 171082-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171082-85-2

Molecular Formula

C8H10N4

Molecular Weight

162.196

IUPAC Name

4-methylbenzimidazole-1,2-diamine

InChI

InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(9)12(6)10/h2-4H,10H2,1H3,(H2,9,11)

InChI Key

NNFHIMRSECPTCL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C(=N2)N)N

Synonyms

1H-Benzimidazole-1,2-diamine,4-methyl-(9CI)

Origin of Product

United States

Mechanistic Elucidation of Benzimidazole Formation Pathways

Detailed Reaction Mechanisms for Cyclization Processes

The formation of the benzimidazole (B57391) ring from 4-methyl-1,2-phenylenediamine is fundamentally a cyclocondensation reaction. The generally accepted mechanism proceeds as follows:

Nucleophilic Attack : The process initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the electrophilic carbonyl carbon of an aldehyde or its derivative. researchgate.net This initial step is often the rate-determining step and can be facilitated by catalysts that enhance the electrophilicity of the carbonyl group. acgpubs.org

Formation of a Hemiaminal Intermediate : This attack results in the formation of a transient tetrahedral intermediate known as a hemiaminal or carbinolamine.

Dehydration to a Schiff Base : The hemiaminal intermediate is unstable and readily loses a molecule of water to form a Schiff base (an imine). This intermediate is crucial as it sets the stage for the subsequent cyclization. researchgate.netacs.org

Intramolecular Cyclization : The second amino group of the diamine then performs an intramolecular nucleophilic attack on the carbon atom of the imine. This step forms the five-membered imidazole (B134444) ring, resulting in a non-aromatic dihydro-benzimidazole intermediate.

Aromatization : The final step is the aromatization of the newly formed ring to yield the stable benzimidazole system. This typically occurs through an oxidative dehydrogenation process, where two hydrogen atoms are removed. acs.org In many modern synthetic protocols, an external oxidant is used, while in other cases, the reaction conditions or the aldehyde itself can facilitate this final oxidation.

When carboxylic acids are used instead of aldehydes, the reaction can proceed via an initial formation of an amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. researchgate.net

Identification and Role of Key Reaction Intermediates

The elucidation of the benzimidazole formation pathway relies heavily on the identification of its transient intermediates. Modern analytical techniques, particularly mass spectrometry, have been instrumental in capturing and characterizing these short-lived species.

A key intermediate in the condensation with aldehydes is the Schiff base (or imine), formed after the initial condensation and dehydration. researchgate.netacs.org Its primary role is to provide the electrophilic center for the intramolecular cyclization by the second amine group.

In reactions involving carboxylic acids, an arylamide intermediate has been identified. For example, in the microdroplet synthesis of 4-methylbenzimidazole from 4-methyl-1,2-phenylenediamine and formic acid, mass spectrometry has provided direct evidence for this amide intermediate. researchgate.netpradeepresearch.org This intermediate is critical as its subsequent dehydration leads directly to the final benzimidazole product. researchgate.net

The table below summarizes key intermediates identified in benzimidazole formation pathways.

IntermediatePrecursorsRole in MechanismMethod of Identification
Hemiaminal (Carbinolamine)o-phenylenediamine (B120857) + AldehydeInitial adduct before dehydrationInferred in mechanistic proposals
Schiff Base (Imine)o-phenylenediamine + AldehydeSubstrate for intramolecular cyclizationMechanistic studies, GC-MS acs.orgacs.org
Arylamideo-phenylenediamine + Carboxylic AcidPrecursor to cyclization and dehydrationMass Spectrometry (MS/MS) researchgate.netpradeepresearch.org
Dihydro-benzimidazoleSchiff BaseCyclized, non-aromatic intermediateInferred before final aromatization step

This table is generated based on data from multiple sources to illustrate the common intermediates in benzimidazole synthesis.

Influence of Catalyst Design on Reaction Kinetics and Selectivity

Catalysts play a pivotal role in the synthesis of benzimidazoles, profoundly influencing both the speed of the reaction (kinetics) and the nature of the product formed (selectivity).

Kinetics: The reaction rate is significantly enhanced by catalysts that increase the electrophilicity of the aldehyde's carbonyl carbon. For instance, potassium ferrocyanide (K₄[Fe(CN)₆]) used in solvent-free grinding conditions catalyzes the rapid synthesis of benzimidazoles in under two minutes. acgpubs.org The electron-donating nature of the methyl group in 4-methyl-o-phenylenediamine increases the diamine's nucleophilicity, leading to faster reaction times compared to unsubstituted o-phenylenediamine. acgpubs.org Conversely, aldehydes bearing electron-withdrawing groups exhibit increased electrophilicity and also react faster. acgpubs.org Highly efficient catalytic systems, such as those using Co(acac)₂ with H₂O₂, can achieve extremely high turnover frequencies (TOF > 1164 h⁻¹) at room temperature, making the process highly practical. mdpi.com

Selectivity: Catalyst design is crucial for controlling the selectivity of the reaction, particularly in preventing the formation of undesired byproducts. For example, when reacting o-phenylenediamines with aldehydes, both 2-substituted and 1,2-disubstituted benzimidazoles can form. The choice of catalyst can direct the reaction towards one product over the other.

Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) selectively promotes the formation of 1,2-disubstituted (double-condensation) products, especially with electron-rich aldehydes. In the absence of this catalyst, the mono-condensation product is favored. beilstein-journals.org

Cobalt(III)/Cobalt(II)-mediated redox catalysis demonstrates high selectivity for the desired 2-substituted benzimidazoles over the 1,2-disubstituted byproducts. mdpi.com

Iron(III)-porphyrin complexes are effective in selectively catalyzing the formation of benzimidazoles while suppressing the formation of benzoxazole (B165842) byproducts that can occur with other iron catalysts like FeCl₃. rsc.org

The following table highlights the effect of different catalysts on the synthesis of benzimidazoles.

CatalystReactantsConditionsKey Outcome (Kinetics/Selectivity)
Co(acac)₂ / H₂O₂o-phenylenediamines + AldehydesAmbient temp, solvent-freeVery fast reaction (TOF > 1164 h⁻¹), high yields (82-97%), high selectivity for 2-substituted products. mdpi.com
K₄[Fe(CN)₆]4-Methyl-o-phenylenediamine + AldehydesSolvent-free grindingRapid reaction (< 2 min), excellent yields (90-97%). acgpubs.org
Er(OTf)₃o-phenylenediamine + Electron-rich AldehydesOne-pot, short time (2-5 min)Selectively forms 1,2-disubstituted products. beilstein-journals.org
Fe(III)TPPClBenzo-1,2-quinone + Aldehyde + NH₄OAcRoom tempHigh selectivity for benzimidazole over benzoxazole byproduct. rsc.org

This interactive table summarizes findings on catalyst performance in benzimidazole synthesis.

Investigation of Reaction Rate Acceleration Phenomena

Remarkable acceleration of benzimidazole synthesis has been observed under specific non-conventional conditions, primarily in microdroplets and thin films. These phenomena are attributed to the unique physical and chemical properties of interfaces.

Microdroplet Synthesis: When the synthesis of benzimidazoles is carried out in electrostatically charged microdroplets, such as those generated by nano-electrospray ionization, the reaction rates are accelerated by orders of magnitude compared to the same reaction in a bulk solution. researchgate.net This acceleration has been demonstrated for the reaction of 4-methyl-1,2-phenylenediamine with formic acid. pradeepresearch.org The key factors contributing to this phenomenon are believed to be:

Enhanced Interfacial Acidity: The surface of the microdroplets exhibits extraordinary acidity, which can protonate even weak acids like carboxylic acids, turning them into potent electrophiles. researchgate.net

Reduced Solvation: Reagents at the droplet interface are only partially solvated. This desolvation increases their effective concentration and reactivity. researchgate.netosti.gov

Solvent Evaporation: The rapid evaporation of the solvent from the microdroplets leads to a significant increase in the concentration of the reactants, further boosting the reaction rate. osti.gov

Thin Film Synthesis: Similar to microdroplets, performing reactions in thin films also results in significant rate acceleration. osti.gov The high surface-area-to-volume ratio in thin films maximizes the contribution of interfacial reactions, which are inherently faster than their bulk-phase counterparts. osti.gov

These accelerated reaction phenomena highlight the powerful role that physical conditions, in addition to chemical catalysis, can play in driving the efficient formation of benzimidazole structures.

Theoretical and Computational Chemistry Studies on 4 Methylbenzimidazole 1,2 Diamine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like benzimidazole (B57391) derivatives. upb.ronih.gov Such calculations would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation approximately. mdpi.com

Geometric Optimization and Molecular Structure Determination

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. upb.ro This is achieved by finding the minimum energy structure on the potential energy surface. The process of geometric optimization provides key structural parameters.

Bond Lengths: The calculated distances between bonded atoms (e.g., C-C, C-N, N-H, C-H) would be determined in Angstroms (Å).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, H-N-H) would be calculated in degrees.

For 4-Methylbenzimidazole-1,2-diamine, these calculations would confirm the planarity of the bicyclic benzimidazole core and provide precise data on the geometry of the substituent groups. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value indicates a better electron donor. semanticscholar.org

LUMO Energy (ELUMO): Represents the ability of a molecule to accept an electron. A lower ELUMO value indicates a better electron acceptor. acs.org

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap implies high kinetic stability. schrodinger.com

Molecular Orbital Theory and Frontier Orbital Characterization

Beyond energy levels, the spatial distribution of the frontier orbitals is analyzed. Visualization of the HOMO and LUMO plots reveals the regions of the molecule involved in electron donation and acceptance. acs.org For this compound, the HOMO is expected to be located primarily on the electron-rich benzimidazole ring system and the lone pairs of the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic system, representing the sites susceptible to nucleophilic attack.

Charge Distribution and Reactivity Predictions

To gain further insight into reactivity, computational methods are used to model the distribution of electrons across the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and calculates the charge on each atom (NPA charge). wisc.edumpg.de This information helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), offering a quantitative basis for predicting reactive sites. For example, the nitrogen atoms of the amino groups are expected to have a significant negative charge, confirming their nucleophilic character.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. ias.ac.in It uses a color scale to show regions of negative potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. imist.ma For this compound, the MEP map would likely show strong negative potential around the amino groups and the imidazole (B134444) nitrogen atoms, highlighting them as the most probable sites for protonation or interaction with electrophiles. researchgate.net

Computational Investigations of Molecular Reactivity

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. researchgate.net

Global Reactivity Descriptors

These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Electronegativity (χ): Defined as χ = - (EHOMO + ELUMO) / 2, it measures the molecule's ability to attract electrons.

Global Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it is a measure of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large energy gap, while a "soft" molecule has a small energy gap. researchgate.net

These quantum chemical parameters are invaluable for comparing the reactivity of different molecules within a series and for understanding the fundamental electronic properties that govern their chemical behavior. asianpubs.org

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties through computational methods is a significant area of materials science. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. For organic molecules like this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict NLO behavior before undertaking complex and costly experimental synthesis and characterization.

The key parameter calculated to assess NLO properties is the first hyperpolarizability (β₀). A high β₀ value is indicative of a significant NLO response. The calculation involves optimizing the molecular geometry and then computing the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p).

While specific data for this compound is not present in the reviewed literature, studies on similar benzimidazole derivatives often show that intramolecular charge transfer from an electron donor to an electron acceptor group, facilitated by a π-conjugated system, is key to enhancing NLO properties. The structure of this compound, with its diamino groups (donors) and the benzimidazole ring system, suggests it may possess NLO characteristics worthy of future investigation.

Table 1: Representative Data for NLO Property Prediction (Hypothetical for Future Studies) This table illustrates the kind of data that would be generated from a computational NLO study of the target compound. The values are for illustrative purposes only and are not based on published experimental or computational results.

ParameterCalculated ValueUnit
Dipole Moment (μ)ValueDebye
Mean Polarizability (α)Valuex 10⁻²⁴ esu
First Hyperpolarizability (β₀)Valuex 10⁻³⁰ esu

To provide context, researchers often compare the calculated β₀ value of a novel compound to that of a standard NLO material like urea. A significantly higher value would mark this compound as a promising candidate for NLO applications.

Advanced Computational Modeling for Novel Property Prediction

Beyond NLO properties, advanced computational modeling can be employed to predict a wide range of novel properties for this compound. These models can explore its electronic structure, reactivity, and potential as a precursor for new materials.

Molecular Electrostatic Potential (MEP): An MEP map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack (e.g., around the nitrogen atoms of the diamine groups). Blue regions indicate positive potential, highlighting sites prone to nucleophilic attack. For this compound, an MEP map would be instrumental in understanding its interaction with other molecules and its potential role in synthesis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and charge transfer properties. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small energy gap is typically associated with higher chemical reactivity and is a desirable trait for NLO materials.

Table 2: Data from Advanced Computational Modeling (Hypothetical for Future Studies) This table shows the type of data that would be generated from advanced computational modeling of the compound. The values are for illustrative purposes only.

ParameterCalculated ValueUnit
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Energy Gap (E_gap)ValueeV

Future research utilizing these computational models could uncover novel applications for this compound, potentially in fields such as corrosion inhibition, sensor technology, or as a building block for advanced polymers. The predictive power of these theoretical studies provides a roadmap for experimental work, saving time and resources in the discovery of new functional materials.

Spectroscopic Characterization Techniques for 4 Methylbenzimidazole 1,2 Diamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms within a molecule. In the context of benzimidazole (B57391) derivatives, the chemical shifts (δ) of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. For instance, in a derivative of 4-methylbenzimidazole, the methyl group protons typically appear as a singlet in the upfield region of the spectrum. iosrjournals.org The aromatic protons will exhibit complex splitting patterns (multiplets) in the downfield region, and their specific coupling constants (J values) can help to assign their relative positions. nih.govcore.ac.uk The protons of the N-H groups in the imidazole (B134444) ring often appear as broad singlets, and their chemical shift can be solvent-dependent. iosrjournals.org

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazoleCD₃OD8.09–7.95 (m, 2H), 7.45 (d, J = 8.3 Hz, 1H), 7.39–7.31 (m, 1H), 7.29–7.16 (m, 2H), 7.12–7.04 (m, 1H), 2.41–2.37 (m, 3H) nih.gov
Ethyl (2-methylbenzimidazol-1-yl)acetateNot Specified6.69–7.71 (m, 4H, ArH), 4.21 (q, 2H, CH₂CH₃), 3.67 (s, 2H, NCH₂), 2.92 (s, 3H, CH₃), 1.32 (t, 3H, CH₂CH₃) core.ac.uk
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazideDMSO-d₆9.51 (s, 1H, NH), 7.51 (d, J = 7.5, 1H, Ar-H), 7.39 (d, J = 7.5, 1H, Ar-H), 7.14 (m, 2H, Ar-H), 4.79 (s, 2H, NCH₂), 4.33 (s, 2H, NH₂), 2.50 (s, 3H, CH₃) core.ac.uk

Carbon NMR (¹³C NMR) for Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For 4-Methylbenzimidazole-1,2-diamine and its analogues, the carbon of the methyl group will appear at a characteristic upfield chemical shift. The aromatic and imidazole ring carbons will resonate at lower fields. ijfmr.comresearchgate.netresearchgate.net The position of the signals for the aromatic carbons can be used to confirm the substitution pattern. mdpi.com For example, the carbon atom attached to the nitrogen (C2) in the imidazole ring has a distinctive chemical shift. nih.govmdpi.com

Table 2: Representative ¹³C NMR Data for Benzimidazole Derivatives
CompoundSolventChemical Shift (δ, ppm)
Ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetateDMSO-d₆168.74, 163.51 (d, J = 247.47 Hz), 152.92, 142.82, 136.77, 131.86 (d, J = 9.05 Hz), 126.97 (d, J = 3.02 Hz), 123.35, 122.89, 119.71, 116.47 (d, J = 21.73 Hz), 111.18, 61.92, 46.48, 14.43 nih.gov
1,2-disubstituted benzimidazole derivativeDMSO-d₆167.1, 152.4, 150.3, 141.9, 138.4, 135.7, 132.7, 131.6, 131.2, 129.8, 129.5, 129.2, 128.8, 128.4, 128.1, 124.0, 123.6, 119.4, 115.4, 47.3 ijfmr.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching vibrations of the amine and imidazole groups, typically in the region of 3400-3300 cm⁻¹. researchgate.netacs.org C-H stretching vibrations from the methyl and aromatic groups appear around 3000 cm⁻¹. iosrjournals.orgcore.ac.uk The C=N stretching of the imidazole ring and C=C stretching of the benzene ring are observed in the 1620-1450 cm⁻¹ region. iosrjournals.orgcore.ac.uk

Table 3: Characteristic IR Absorption Bands for Benzimidazole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (amine/imidazole)Stretching~3400
C-H (aromatic/aliphatic)Stretching~3000 iosrjournals.orgcore.ac.uk
C=N (imidazole)Stretching~1622 core.ac.uk
C=O (ester in derivative)Stretching~1720 iosrjournals.orgcore.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. iosrjournals.orgijfmr.comresearchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. iosrjournals.org

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. ijfmr.com This is a powerful tool for confirming the molecular formula of a newly synthesized compound, distinguishing it from other compounds with the same nominal mass. For example, HRMS can confirm the presence of specific elements like fluorine in fluorinated benzimidazole analogues. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates and Products

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique is invaluable for elucidating the structure of complex molecules, including reaction intermediates and final products. iosrjournals.org By analyzing the fragmentation patterns, one can deduce the connectivity of atoms within the molecule. For instance, in the synthesis of benzimidazoles, MS/MS can be used to identify intermediate amide structures by observing the neutral loss of water to form the protonated benzimidazole product. rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the structure of benzimidazole derivatives.

While specific crystallographic data for this compound is not widely published, studies on its analogues demonstrate the utility of this technique. For instance, the structure of 2-Chloromethyl-1-methyl-1,3-benzimidazole, prepared from N-methylbenzene-1,2-diamine, was determined by X-ray diffraction. iucr.org The analysis revealed a nearly planar benzimidazole unit, with the chlorine atom significantly displaced from this plane. iucr.org The methyl group in this structure was found to be statistically disordered. iucr.org

In another example, the crystal structure of a cadmium(II) coordination polymer incorporating 1,1'-(1,4-butanediyl)bis-(2-methylbenzimidazole) was characterized. sibran.ru The study provided precise unit cell dimensions and confirmed the compound crystallizes in the monoclinic system with the space group P 21/c. sibran.ru Similarly, the crystal structure of 5,6-dimethyl-1-(pyridin-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzimidazole was also elucidated, revealing a monoclinic system with a C2/c space group. iucr.org

These examples underscore how X-ray diffraction provides unequivocal structural proof and detailed geometric parameters for complex benzimidazole derivatives. The data obtained from such studies are crucial for structure-activity relationship analyses in medicinal chemistry and materials science.

Table 1: Crystallographic Data for Selected Benzimidazole Analogues

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersRef
2-Chloromethyl-1-methyl-1,3-benzimidazoleC₉H₉ClN₂Triclinica = 6.607 Å, b = 8.168 Å, c = 8.925 Å, α = 84.566°, β = 79.682°, γ = 68.134° iucr.org
{[Cd(bbmb)(bdc)]}n (bbmb = 1,1'-(1,4-butanediyl)bis-(2-methylbenzimidazole))C₂₈H₂₆CdN₄O₄MonoclinicP 2₁/ca = 10.860 Å, b = 13.115 Å, c = 21.009 Å, β = 120.94° sibran.ru
5,6-dimethyl-1-(pyridin-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzimidazoleC₂₀H₁₈N₄MonoclinicC2/ca = 35.544 Å, b = 6.1194 Å, c = 16.5050 Å, β = 113.273° iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. sci-hub.se When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. sci-hub.se For benzimidazole derivatives, the principal chromophore is the fused aromatic ring system, which gives rise to characteristic π → π* transitions. The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions.

The absorption spectra of benzimidazole compounds are influenced by substituents on the ring system and the solvent in which the measurement is taken. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to interpret and predict the electronic transitions observed in experimental UV-Vis spectra.

A study on 1-Methyl-2-(2'-hydroxyphenyl)benzimidazole and 1-Methyl-2-(2'-hydroxy-4'-methylphenyl)benzimidazole combined experimental UV-Vis measurements with TD-DFT calculations to assign the observed electronic transitions. researchgate.net The calculations identified several key transitions, primarily of the π → π* type, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For example, the main absorption band for 1-Methyl-2-(2'-hydroxyphenyl)benzimidazole was calculated to occur at 335.5 nm, corresponding to the HOMO → LUMO transition. researchgate.net The introduction of a methyl group in the 4'-position on the phenyl ring resulted in slight shifts in the calculated absorption wavelengths. researchgate.net

The study of solvatochromism, which is the shift in absorption maxima with changing solvent polarity, can provide further insights into the nature of the ground and excited states of the molecule. academie-sciences.fr Such analyses are critical for designing benzimidazole-based dyes, sensors, and photochemically active materials. acs.org

Table 2: Calculated Electronic Transitions for Benzimidazole Analogues

Compound NameCalculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)Ref
1-Methyl-2-(2'-hydroxyphenyl)benzimidazole335.50.444HOMO → LUMO (98%) researchgate.net
1-Methyl-2-(2'-hydroxyphenyl)benzimidazole299.80.052HOMO-1 → LUMO (92%) researchgate.net
1-Methyl-2-(2'-hydroxyphenyl)benzimidazole288.70.165HOMO → LUMO+1 (89%) researchgate.net
1-Methyl-2-(2'-hydroxy-4'-methylphenyl)benzimidazole337.80.490HOMO → LUMO (98%) researchgate.net
1-Methyl-2-(2'-hydroxy-4'-methylphenyl)benzimidazole302.20.043HOMO-1 → LUMO (93%) researchgate.net
1-Methyl-2-(2'-hydroxy-4'-methylphenyl)benzimidazole291.60.160HOMO → LUMO+1 (86%) researchgate.net

Reactivity and Advanced Derivatization of 4 Methylbenzimidazole 1,2 Diamine Scaffolds

Chemical Transformations on the Benzene (B151609) Moiety

The benzene portion of the benzimidazole (B57391) ring is susceptible to electrophilic aromatic substitution, including nitration and halogenation. savemyexams.commsu.edu The position of these substitutions is directed by the existing groups on the ring. The imidazole (B134444) portion acts as an activating group, while the methyl group at position 4 is also an electron-donating and activating group. libretexts.org

In a standard benzimidazole, electrophilic attack is predicted to occur at the 5- and 7-positions due to the electron-donating nature of the imidazole ring. thieme-connect.de For 4-methylbenzimidazole, the combined activating effects of the imidazole and the methyl group would further enhance the reactivity of the benzene ring. The amino groups in 4-Methylbenzimidazole-1,2-diamine are strongly activating and ortho-, para-directing. Therefore, electrophilic substitution would be strongly directed to the positions ortho and para to these groups, primarily the 5- and 7-positions.

Nitration: The nitration of benzene rings typically involves a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. savemyexams.com For electron-rich systems like benzimidazoles, these reactions can proceed under milder conditions. The presence of the highly activating amino groups in this compound would make the benzene ring very reactive towards nitration, likely leading to substitution at the 7-position.

Halogenation: Halogenation of benzene rings can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. However, for activated rings, these reactions can sometimes proceed without a catalyst. Given the electron-rich nature of the this compound, direct halogenation is expected to be facile.

Table 1: Representative Electrophilic Substitution Reactions on Benzimidazole Scaffolds

Reaction TypeReagents & ConditionsExpected Major Product Position(s)
NitrationConcentrated HNO₃, Concentrated H₂SO₄, 25-60 °C savemyexams.com5(6) and 4(7)
HalogenationBr₂ or Cl₂ with Lewis Acid (e.g., AlCl₃) or without catalyst for activated rings savemyexams.com4, 5, 6, and 7 positions are possible
Friedel-Crafts AcylationAcyl chloride (RCOCl), AlCl₃ catalyst savemyexams.com5(6) and 4(7)

Note: The table reflects general benzimidazole reactivity. The specific regioselectivity for this compound may differ due to the strong directing effects of the diamine and methyl groups.

Reactions at the Imidazole Ring Nitrogen Atoms (N-Substitution)

The reactivity of this compound is dominated by its two amino groups, one at the N1 position and one at the C2 position. The N1-amino group is particularly reactive.

Studies on the parent 1,2-diaminobenzimidazole show that it readily undergoes reactions with various electrophiles. For instance, it reacts with N-arylmaleimides, leading to a regioselective heterocyclization to form substituted tetrahydrobenzimidazolepyrimidines. bibliomed.org This reaction proceeds via the nucleophilic attack of the exocyclic amino groups on the maleimide. bibliomed.org

Similarly, 1,2-diaminobenzimidazole reacts with aldehydes, preferentially at the 1-amino group, to form Schiff bases. acs.org It also undergoes reactions with dicarbonyl compounds like benzil (B1666583) and dihydrofuran-diones, leading to the formation of fused heterocyclic systems such as triazino[2,3-a]benzimidazoles and furo-triazino-benzimidazoles. acs.orgosti.gov These reactions highlight that the primary reactive sites are the amino groups, which act as polynucleophiles, leading to cyclization and condensation products rather than simple N-substitution. bibliomed.org

Functionalization at the 2-Position of the Imidazole Ring

In a typical benzimidazole, the 2-position is prone to nucleophilic attack if a leaving group is present, or it can be functionalized through deprotonation followed by reaction with an electrophile. thieme-connect.de However, in this compound, the 2-position is already substituted with an amino group.

The reactivity at this position is therefore characterized by the reactions of this amino group. As seen in studies with the unsubstituted 1,2-diaminobenzimidazole, this C2-amino group, along with the N1-amino group, participates in cyclization reactions with various electrophilic reagents. bibliomed.orgosti.govnih.gov For example, reaction with carbon disulfide leads to a 1,2,4-triazolo[2,3-a]benzimidazole-2-thione, demonstrating the involvement of both amino groups in forming a new fused ring. nih.gov

Oxidation of 1,2-diaminobenzimidazoles with agents like lead tetraacetate results in the formation of 3-amino-1,2,4-benzotriazines, a transformation that involves the entire diamine moiety. acs.orgacs.org

Synthetic Strategies for Expanding the Chemical Space of this compound Derivatives

Expanding the chemical diversity of this scaffold primarily involves leveraging the high reactivity of the 1,2-diamine functionality. The most effective strategies involve condensation and cyclization reactions with bifunctional electrophiles to construct novel fused heterocyclic systems.

Key Synthetic Strategies:

Condensation with Carbonyl Compounds: Reaction with aldehydes and ketones leads to the formation of Schiff bases, primarily at the N1-amino group, which can be further cyclized or modified. acs.org

Cyclization with Dicarbonyls and their Equivalents: Reagents like α-dicarbonyls (e.g., benzil), maleimides, and dihydrofuran-diones react with the diamine to yield complex fused polycyclic structures. bibliomed.orgacs.orgosti.gov

Formation of Fused Triazoles: Reaction with carbon disulfide followed by acylation is a strategy to build 1,2,4-triazolo[2,3-a]benzimidazole derivatives. nih.gov

Oxidative Cyclization: Oxidation can be used to transform the diamine into different heterocyclic systems, such as benzotriazines. acs.org

These strategies move beyond simple substitution, using the inherent reactivity of the 1,2-diamine to build molecular complexity and access a diverse range of derivatives with potential applications in materials science and medicinal chemistry. bohrium.com

Regioselective Control in Chemical Modifications

Regioselectivity is a critical aspect of modifying the this compound scaffold. The inherent differences in the nucleophilicity and steric environment of the various reactive sites can be exploited to control reaction outcomes.

Benzene Ring vs. Imidazole Moiety: The amino groups on the imidazole ring are generally more nucleophilic than the benzene ring. Thus, reactions with electrophiles are expected to occur preferentially at the N1 or C2 amino groups before substitution on the aromatic ring, unless strongly acidic conditions are used which would protonate the amines.

N1-amino vs. C2-amino: In many reactions, the N1-amino group of 1,2-diaminobenzimidazole has been observed to be the more reactive nucleophile. For example, reactions with aldehydes and N-arylmaleimides show initial attack at the N1-amino position. bibliomed.orgacs.org This selectivity can be attributed to its greater accessibility and potentially higher basicity compared to the C2-amino group.

Control in Electrophilic Aromatic Substitution: For reactions on the benzene ring, the regioselectivity is governed by the directing effects of the substituents. The powerful ortho-, para-directing amino groups and the ortho-, para-directing methyl group will strongly favor substitution at the 5- and 7-positions. Differentiating between these two positions would be challenging and likely result in a mixture of products. The presence of electron-donating substituents generally favors the formation of one regioisomer, while electron-withdrawing groups can lead to the other. academie-sciences.fr

Achieving regioselective control often requires careful selection of reagents, reaction conditions (temperature, solvent, catalysts), and potentially the use of protecting groups to temporarily block more reactive sites while derivatizing another. mdpi.com

Coordination Chemistry of 4 Methylbenzimidazole 1,2 Diamine Ligands

Design Principles for Metal-Binding Ligands based on 4-Methylbenzimidazole-1,2-diamine Frameworks

The design of metal-binding ligands based on the this compound framework is guided by several key principles aimed at achieving specific coordination geometries and complex stabilities. The benzimidazole (B57391) core itself offers multiple potential coordination sites, primarily the nitrogen atoms of the imidazole (B134444) ring. researchgate.netresearchgate.net The strategic placement of the methyl and diamine groups on this framework introduces additional functionalities and steric constraints that can be exploited to direct the coordination behavior.

The diamine group at the 1 and 2 positions provides two nitrogen donor atoms, making the ligand potentially bidentate or even polydentate if both nitrogens of the imidazole ring are also involved. idc-online.com This chelation capability is a crucial design element, as chelating ligands generally form more stable complexes than monodentate ligands. shivajichk.ac.inebsco.com The methyl group at the 4-position, while not directly involved in coordination, exerts an electronic and steric influence. Electronically, the methyl group is weakly electron-donating, which can increase the basicity of the nearby nitrogen atoms, potentially enhancing their donor strength. Sterically, the methyl group can influence the conformation of the ligand and the approach of the metal ion, thereby affecting the resulting coordination geometry.

Furthermore, the principles of molecular engineering and a modular synthetic approach can be applied to design ligands with specific properties. uq.edu.au This involves considering factors such as the length of the ligand, the position of functional groups, the number of binding sites, and the presence of stereogenic centers to control the final network structure of coordination polymers. uq.edu.au

Investigation of Diverse Coordination Modes with Transition Metal Ions

The this compound ligand is capable of adopting various coordination modes when interacting with transition metal ions, a versatility that stems from the multiple nitrogen donor atoms present in its structure. researchgate.netresearchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of counter-ions or other auxiliary ligands. idc-online.comlibretexts.org

Benzimidazole and its derivatives are known to coordinate to metal ions in several ways. researchgate.net They can act as monodentate ligands, typically through the imine nitrogen atom of the imidazole ring. However, the presence of the 1,2-diamine functionality in this compound strongly favors a chelating mode of coordination.

The primary mode of coordination for this compound involves the nitrogen atoms. The two nitrogen atoms of the 1,2-diamine group can coordinate to a single metal center to form a stable five-membered chelate ring. shivajichk.ac.in This bidentate chelation is a common and favorable coordination mode for ligands containing adjacent donor atoms. idc-online.com

In addition to the diamine group, the nitrogen atoms of the benzimidazole ring itself can also participate in coordination. This can lead to more complex coordination behaviors, including acting as a bridging ligand to connect two or more metal centers, thereby forming polynuclear complexes or coordination polymers. The ability of the ligand to form such extended structures is a key aspect of its coordination chemistry. uq.edu.au The formation of chelates significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. shivajichk.ac.inebsco.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govsapub.org The choice of solvent is crucial and often involves alcohols like methanol (B129727) or ethanol (B145695) to facilitate the dissolution of both the ligand and the metal salt. nih.govbiointerfaceresearch.com

Another versatile method is electrochemical synthesis, which involves the oxidation of a sacrificial metal anode in a solution containing the ligand. researchgate.net This technique offers a clean and often high-yielding route to metal complexes, avoiding the presence of counter-ions from metal salts that might otherwise compete for coordination sites. researchgate.net

Once synthesized, the characterization of the resulting metal complexes is performed using a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex. sapub.orgbiointerfaceresearch.com Spectroscopic methods such as Infrared (IR) spectroscopy are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govsapub.org UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help to deduce the coordination geometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. mdpi.com

First-row transition metals, such as copper(II) and zinc(II), readily form complexes with N-donor ligands like this compound. core.ac.ukconscientiabeam.com

Copper(II) Complexes: Copper(II) ions, with their d⁹ electronic configuration, are known for their flexible coordination geometry, often exhibiting square planar, tetrahedral, or distorted octahedral environments. libretexts.orgsibran.ru The reaction of this compound with copper(II) salts is expected to yield stable chelates. core.ac.uknih.gov The resulting complexes are often colored due to d-d electronic transitions. libretexts.org

Zinc(II) Complexes: Zinc(II) has a d¹⁰ electronic configuration and typically forms colorless complexes with a preference for tetrahedral or octahedral coordination geometries. libretexts.orgresearchgate.net The complexation with this compound would lead to the formation of stable, often four- or six-coordinate, zinc(II) complexes. biointerfaceresearch.comnih.gov

A general synthetic procedure for these complexes involves dissolving the ligand and the metal chloride (e.g., CuCl₂ or ZnCl₂) in a solvent like methanol and stirring the mixture, sometimes with gentle heating, to facilitate the reaction. nih.govbiointerfaceresearch.com The resulting solid complex can then be isolated by filtration.

Table 1: Representative Synthesis of a First-Row Transition Metal Complex

Reactants Solvent Conditions Product Characterization
This compound, CuCl₂MethanolStirring at room temperature[Cu(4-Me-bzd)₂]Cl₂ (hypothetical)Elemental Analysis, IR, UV-Vis
This compound, ZnCl₂EthanolReflux[Zn(4-Me-bzd)₂]Cl₂ (hypothetical)Elemental Analysis, IR, ¹H NMR

Note: "4-Me-bzd" is an abbreviation for the this compound ligand. The product formulas are hypothetical and represent plausible stoichiometries.

Structural Analysis of Metal-Benzimidazole Complexes (e.g., X-ray Crystallography)

For complexes of this compound, X-ray crystallography would reveal the exact coordination mode of the ligand. It would confirm whether the ligand acts as a bidentate chelate through the diamine nitrogens and whether the benzimidazole nitrogen atoms are also involved in coordination, possibly leading to the formation of polymeric or supramolecular structures through bridging interactions or hydrogen bonding. oup.com

For instance, in a hypothetical mononuclear complex, X-ray analysis might show a central metal ion coordinated to two molecules of the this compound ligand, with the nitrogen atoms of the diamine groups forming a distorted square planar or tetrahedral geometry around the metal. sibran.ruresearchgate.net The analysis would also detail the bond distances between the metal and the nitrogen donor atoms, providing insight into the strength of the coordination bonds. sibran.ru

Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.860
b (Å)13.115
c (Å)21.009
β (°)120.94
V (ų)2567
Z4

Note: The data presented is illustrative and based on a known cadmium complex with a different benzimidazole-based ligand for contextual purposes. sibran.ru

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes derived from this compound are of significant interest as they provide information about the redox behavior of the central metal ion and the ligand itself. Cyclic voltammetry (CV) is the primary technique used to investigate these properties. rsc.orgsemanticscholar.org

The electrochemical behavior can also provide insights into the stability of the complex upon changes in the metal's oxidation state. rsc.org In some cases, the redox process may be followed by a chemical reaction, such as a change in the coordination sphere, which would be reflected in the shape of the cyclic voltammogram. researchgate.net The study of these properties is crucial for applications in areas such as electrocatalysis and the development of molecular sensors. rsc.org

Future Research Directions in 4 Methylbenzimidazole 1,2 Diamine Chemistry

Advancements in Green and Sustainable Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research will undoubtedly focus on the development of green and sustainable synthetic routes to 4-Methylbenzimidazole-1,2-diamine and its derivatives, aligning with the growing demand for environmentally benign chemical processes.

Key areas for advancement include:

Catalytic Innovations: The exploration of novel catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, could lead to more efficient and selective syntheses. These catalysts can facilitate reactions under milder conditions, reduce reaction times, and be easily recovered and reused, thereby minimizing waste.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are promising avenues for accelerating reaction rates and improving yields. researchgate.net These techniques often lead to cleaner reactions with fewer byproducts compared to conventional heating methods.

Benign Solvent Systems: A critical focus will be the replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net The development of solvent-free reaction conditions represents the ultimate goal in this area.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This includes the development of one-pot, multi-component reactions that streamline synthetic sequences and reduce purification steps.

Synthetic ApproachTraditional MethodGreen/Sustainable Alternative
Solvent Volatile Organic Compounds (e.g., Methanol (B129727), Toluene)Water, Ionic Liquids, Supercritical CO2, Solvent-free
Catalyst Stoichiometric strong acids or basesReusable solid acids, enzymes, metal nanoparticles
Energy Input Conventional heating (reflux)Microwave irradiation, Ultrasonication
Process Multi-step synthesis with intermediate isolationOne-pot, multi-component reactions

Exploration of Novel Functional Materials Beyond Current Applications

The unique electronic and structural features of the benzimidazole core suggest that this compound could serve as a valuable building block for a new generation of functional materials. While benzimidazoles are known for their biological activity, future research should extend their application into materials science.

Potential areas for exploration include:

Organic Electronics: The π-conjugated system of the benzimidazole ring, coupled with the potential for N-alkylation and substitution, makes it a candidate for creating organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The methyl group can be used to tune solubility and solid-state packing.

Corrosion Inhibitors: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Research could focus on designing and synthesizing derivatives of this compound that exhibit enhanced corrosion inhibition for various metals and alloys.

Polymer Science: The diamine functionality provides two reactive sites for polymerization. This allows the compound to be incorporated as a monomer into high-performance polymers like polyamides, polyimides, and polybenzimidazoles (PBIs). These materials are known for their exceptional thermal and chemical stability.

Luminescent Materials: Modification of the benzimidazole scaffold can lead to compounds with interesting photophysical properties, including fluorescence and phosphorescence. These could find applications in chemical sensors, bio-imaging, and solid-state lighting.

Deepening the Understanding of Structure-Property Relationships through Advanced Computational Techniques

To guide the rational design of new materials and molecules based on this compound, a deep understanding of its structure-property relationships is essential. Advanced computational techniques are powerful tools for achieving this goal.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. mdpi.com This can help predict properties such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the compound in different environments. This is particularly important for understanding its behavior in solution and in the solid state, which governs its utility in supramolecular chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR studies can be used to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent and selective drug candidates.

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge distribution and donor-acceptor interactions within the molecule, providing a detailed picture of its bonding and reactivity. mdpi.com

Computational TechniquePredicted Properties / InsightsPotential Application Area
Density Functional Theory (DFT) Electronic structure, reactivity, spectral propertiesOrganic Electronics, Catalysis
Molecular Dynamics (MD) Conformational preferences, intermolecular interactionsSupramolecular Chemistry, Polymer Science
QSAR Correlation of structure with biological activityMedicinal Chemistry
NBO Analysis Intramolecular charge transfer, hyperconjugative interactionsRational Molecular Design

Innovative Approaches in Supramolecular Assembly and Host-Guest Chemistry

The presence of multiple hydrogen bond donors (the amine groups) and acceptors (the imidazole nitrogen atoms) makes this compound an excellent candidate for constructing complex supramolecular architectures.

Future research in this area could explore:

Self-Assembly: Investigating the self-assembly of the molecule and its derivatives into well-defined nanostructures such as wires, ribbons, and vesicles. These assemblies could be controlled by solvent, temperature, and pH.

Host-Guest Systems: The benzimidazole core can be incorporated into larger macrocyclic hosts designed to bind specific guest molecules. mdpi.com The diamine groups can be functionalized to create specific recognition sites, leading to applications in sensing, catalysis, and drug delivery. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the diamine and imidazole moieties can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Development of New Analytical Methodologies Utilizing the Compound's Unique Chemical Features

The specific chemical properties of this compound can be harnessed to develop novel analytical methods.

Promising future directions include:

Chemosensors: Derivatives of the compound could be designed to act as selective chemosensors for detecting specific metal ions, anions, or neutral molecules. Binding of the analyte could induce a change in the molecule's fluorescence or color, allowing for visual or spectroscopic detection.

Chromatographic Applications: The molecule could be functionalized and immobilized onto a solid support to create a novel stationary phase for high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its unique polarity and hydrogen-bonding capabilities could enable the separation of challenging mixtures.

Electrochemical Sensors: The electrochemical activity of the benzimidazole ring system could be exploited to develop sensitive and selective electrochemical sensors. The molecule could be incorporated into electrode materials to facilitate the detection of various analytes.

Q & A

Basic Research Questions

Q. What are the most effective synthesis methods for 4-methylbenzimidazole-1,2-diamine, and how do microdroplet techniques compare to conventional approaches?

  • Answer : Conventional synthesis involves refluxing 4-methyl-1,2-phenylenediamine with carboxylic acids (e.g., formic or acetic acid) under acidic conditions, often requiring prolonged heating . Microdroplet synthesis accelerates this process by leveraging rapid solvent evaporation and enhanced reaction kinetics, reducing reaction times from hours to minutes. This method is particularly efficient for derivatives with electron-donating substituents (e.g., methyl groups) . Key parameters include solvent choice (e.g., ethanol or xylenes) and acid stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Answer :

  • IR Spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1600–1500 cm⁻¹) .
  • NMR : 1H^1H NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and NH2_2 groups (δ 4.5–5.5 ppm). 13C^{13}C NMR confirms benzimidazole ring carbons (δ 110–160 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths (e.g., C-N: ~1.32 Å) and hydrogen-bonding networks critical for stability .

Q. How do reaction conditions influence the formation of benzimidazoles versus diamides in synthetic pathways?

  • Answer : The presence of a protonating agent (e.g., H2_2SO4_4) and high temperatures (100–150°C) favor benzimidazole cyclization by promoting dehydration. In contrast, excess pyridine or weak acids stabilize intermediates, leading to diamide formation. Leaving group ability (e.g., trifluoroacetate) also directs product selectivity .

Q. What are common derivatives of this compound, and how are they utilized in material science?

  • Answer : Chlorination produces 4-chloro-3-methyl derivatives, which serve as precursors for polyimides with high thermal stability (>300°C) and solubility in organic solvents (e.g., DMF). These polyimides are used in flexible electronics and coatings .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Answer : It acts as a scaffold for synthesizing fused heterocycles (e.g., quinoxalines) via condensation with α-keto acids or for functionalization with aryl groups (e.g., Suzuki coupling) to enhance bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in benzimidazole formation from 4-methyl-1,2-phenylenediamine?

  • Answer : DFT calculations reveal that protonation of the carboxylic acid activates the carbonyl group, enabling nucleophilic attack by the diamine. Electron-donating methyl groups lower the activation energy for cyclization by stabilizing transition states. Frontier orbital analysis (HOMO-LUMO) shows that NH2_2 groups preferentially attack electrophilic carbons .

Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental data for benzimidazole derivatives?

  • Answer : DFT optimizes molecular geometries, predicts spectroscopic signatures (e.g., NMR chemical shifts within ±2 ppm of experimental values), and identifies hydrogen-bonding interactions (e.g., NH···O distances ~2.4–2.6 Å) that influence crystallization .

Q. How should researchers address contradictions in reported synthesis yields for 4-methylbenzimidazole derivatives?

  • Answer : Discrepancies often arise from solvent polarity (microdroplet vs. bulk) or catalyst choice (e.g., boric acid vs. Pd/C). Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) .

Q. What strategies enhance the thermal stability of polyimides derived from this compound?

  • Answer : Incorporating rigid aromatic linkers (e.g., biphenyl) or electron-withdrawing groups (e.g., -CF3_3) increases glass transition temperatures (Tg_g) by reducing chain mobility. Thermal gravimetric analysis (TGA) confirms stability up to 400°C .

Q. What advanced functionalization techniques enable the incorporation of pharmacophores into benzimidazole cores?

  • Answer : Microwave-assisted synthesis rapidly introduces aryl/heteroaryl groups via Buchwald-Hartwig amination. Click chemistry (e.g., azide-alkyne cycloaddition) adds triazole moieties for antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.